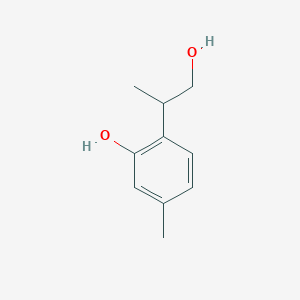

9-Hydroxythymol

概要

説明

9-Hydroxythymol is a derivative of thymol, which is an aromatic monoterpenoid phenol. Thymol is typically found in the genera Thymus and Origanum and is known for its pharmacological and industrial relevance. This compound, specifically, has been identified for its antibacterial properties and is isolated from various plant species, including Centipeda minima .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxythymol can be achieved through several methods. One common approach involves the hydroxylation of thymol. This process typically requires the use of oxidizing agents under controlled conditions to introduce the hydroxyl group at the 9th position of the thymol molecule .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale extraction from plant sources or chemical synthesis. The extraction process involves isolating the compound from plants like Centipeda minima using solvents and chromatographic techniques. Chemical synthesis, on the other hand, involves the hydroxylation of thymol using specific catalysts and reaction conditions to ensure high yield and purity .

化学反応の分析

Types of Reactions: 9-Hydroxythymol undergoes various chemical reactions, including:

Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or aldehydes.

Reduction: The hydroxyl group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 9-ketothymol or 9-aldehydethymol.

Reduction: Formation of this compound alcohol.

Substitution: Formation of various substituted thymol derivatives depending on the substituent introduced.

科学的研究の応用

Antimicrobial Activity

Overview:

9-Hydroxythymol exhibits significant antimicrobial properties against a range of pathogens, making it a valuable candidate for developing new antibacterial agents.

Case Studies:

- A study synthesized several thymol derivatives, including this compound, and evaluated their antibacterial activity against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values as low as 12.5 µM, showcasing their potential in combating antibiotic-resistant bacteria .

- In another investigation, thymol and its derivatives were incorporated into chitosan-based biomaterials. The modified materials demonstrated enhanced antibacterial efficacy, significantly reducing the MIC against Acinetobacter baumannii and S. aureus, outperforming free thymol by 4-6 times .

Data Table: Antibacterial Efficacy of this compound Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 12.5 |

| Thymol | Acinetobacter baumannii | 128-512 |

| Chitosan-Thymol Hybrid | Staphylococcus aureus | 8-64 |

Antioxidant Properties

Overview:

The antioxidant capabilities of this compound contribute to its potential use in preventing oxidative stress-related diseases.

Case Studies:

- Research has shown that thymol derivatives can modulate enzymatic activities related to oxidative stress. In vitro studies indicated that these compounds could decrease lipid peroxidation and enhance cell viability under oxidative stress conditions .

- A study focusing on the effects of thymol on MCF-7 breast cancer cells revealed that while thymol has antioxidant properties, it can also exhibit cytotoxic effects at higher concentrations. This duality highlights the need for careful dosage consideration in therapeutic applications .

Data Table: Antioxidant Activity of Thymol Derivatives

| Compound | Cell Line | Concentration (µg/mL) | Effect on Viability (%) |

|---|---|---|---|

| Thymol | MCF-7 | 50 | Decreased |

| This compound | Fibroblasts | 400 | Increased |

Food Preservation

Overview:

Due to its antimicrobial and antioxidant properties, this compound is being explored as a natural preservative in the food industry.

Case Studies:

- The incorporation of thymol derivatives into food packaging materials has been shown to inhibit microbial growth effectively. This application not only extends the shelf life of food products but also reduces reliance on synthetic preservatives .

- Research indicates that thymol can inhibit the growth of spoilage organisms in various food matrices, suggesting its potential as a natural preservative .

Agricultural Applications

Overview:

this compound shows promise as a biopesticide due to its natural origin and effectiveness against plant pathogens.

Case Studies:

- Studies have demonstrated that thymol and its derivatives can reduce fungal infections in crops, providing an eco-friendly alternative to chemical pesticides. The application of these compounds has been linked to improved plant health and yield .

- Field trials have indicated that formulations containing thymol can effectively manage pest populations while being safe for beneficial insects .

作用機序

The mechanism of action of 9-Hydroxythymol involves its interaction with bacterial cell membranes. It disrupts the integrity of the cell membrane, leading to leakage of cellular contents and eventual cell death. This compound also inhibits the synthesis of essential proteins and enzymes in bacteria, further contributing to its antibacterial effects .

類似化合物との比較

Thymol: The parent compound, known for its antimicrobial properties.

8,10-Dihydroxy-9-isobutyryloxythymol: Another thymol derivative with similar antibacterial activity.

8,9,10-Trihydroxythymol: A derivative with multiple hydroxyl groups, enhancing its reactivity

Uniqueness of 9-Hydroxythymol: this compound is unique due to its specific hydroxylation at the 9th position, which imparts distinct chemical and biological properties. Its targeted antibacterial activity and potential therapeutic applications make it a valuable compound in both research and industry .

生物活性

Overview

9-Hydroxythymol is a phenolic compound derived from thymol, which is primarily found in the essential oils of plants such as Thymus and Origanum. This compound has garnered attention for its diverse biological activities, particularly its antimicrobial properties. Research indicates that this compound exhibits significant antibacterial, antifungal, and anti-inflammatory effects, making it a compound of interest in both medicinal and industrial applications.

This compound is characterized by a hydroxyl group at the 9th position of the thymol molecule. This modification enhances its biological activity compared to its parent compound, thymol. The mechanism of action involves:

- Disruption of Cell Membranes : It interacts with bacterial cell membranes, leading to increased permeability and leakage of cellular contents, ultimately causing cell death.

- Inhibition of Protein Synthesis : The compound interferes with the synthesis of essential proteins and enzymes in bacteria, contributing to its antibacterial effects.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of this compound against various strains of bacteria. Its Minimum Inhibitory Concentration (MIC) values indicate potent activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 62.3 |

| Escherichia coli | 250 |

| Methicillin-resistant S. aureus | 62.8 |

These findings suggest that this compound could be effective in treating infections caused by resistant bacterial strains .

Antifungal Activity

The antifungal properties of this compound have also been investigated. It has shown efficacy against various fungal pathogens, including:

- Candida albicans

- Aspergillus fumigatus

In vitro studies have reported MIC values ranging from 40 to 80 μM for these fungi, indicating significant antifungal potential .

Anti-inflammatory Effects

Research has explored the anti-inflammatory properties of this compound through various models. One study utilized an egg albumin-induced rat paw edema model to assess its anti-inflammatory activity. The results indicated that treatment with this compound significantly reduced paw edema compared to control groups, demonstrating its potential as an anti-inflammatory agent .

Case Studies

A notable case study involved the isolation of this compound from Inula hupehensis, where researchers evaluated its antibacterial activity against resistant strains such as MRSA. The compound exhibited not only antibacterial effects but also showed promise in reducing biofilm formation, which is crucial for treating chronic infections .

Another investigation focused on the cytotoxic effects of thymol derivatives, including this compound, on cancer cell lines such as DLD-1 and HL-60. The study reported IC50 values indicating significant cytotoxicity, suggesting potential applications in cancer therapy .

Applications in Industry

Due to its antimicrobial properties, this compound is being explored for use in food preservation and cosmetic formulations. Its ability to inhibit microbial growth makes it a valuable ingredient for extending shelf life and ensuring product safety .

特性

IUPAC Name |

2-(1-hydroxypropan-2-yl)-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7-3-4-9(8(2)6-11)10(12)5-7/h3-5,8,11-12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJPRXFHCRIUKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。